molecular formula C10H12O2 B2942581 3-(Cyclopropylmethoxy)phenol CAS No. 1154342-71-8

3-(Cyclopropylmethoxy)phenol

Cat. No. B2942581
CAS RN: 1154342-71-8
M. Wt: 164.204
InChI Key: MJQYPQNJNKPRNU-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)phenol is a phenolic compound . It contains a total of 25 bonds, including 13 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 aromatic hydroxyl, and 1 aromatic ether .


Synthesis Analysis

Phenolic compounds like this compound can be synthesized through various methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .


Molecular Structure Analysis

The molecular structure of this compound includes a total of 25 bonds, 6 of which are aromatic bonds. It also contains 1 three-membered ring (cyclopropyl group), 1 six-membered ring (phenol group), 1 aromatic hydroxyl, and 1 aromatic ether .


Chemical Reactions Analysis

Phenols, including this compound, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .


Physical And Chemical Properties Analysis

Phenols, including this compound, occur in either the form of colorless liquids or white solids at room temperature . They have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The solubility of phenols in water is generally decided by the hydroxyl group that is present .

Scientific Research Applications

1. Applications in Green Chemistry

The synthesis of compounds like 3-(phenylmethoxy)phenol, which is structurally related to 3-(Cyclopropylmethoxy)phenol, is significant in the field of green chemistry. The study by Yadav & Badure (2008) demonstrates how liquid-liquid-liquid phase transfer catalysis (L−L−L PTC) can be employed for the efficient and eco-friendly synthesis of such compounds. This technique showcases advantages like waste reduction, higher selectivity, and catalyst reusability, aligning with the principles of green chemistry.

2. Role in Understanding Autooxidation Mechanisms

Lee et al. (2005) researched the base-catalyzed autooxidation of phenol derivatives, using a cyclopropyl derivative of 2,6-di-tert-butylphenol for their studies. This work is crucial in understanding the mechanism of autooxidation in phenol derivatives, which could be related to the behavior of compounds like this compound. Their findings, as detailed in their study, provide insights into key intermediate formations in these reactions (Lee et al., 2005).

3. Contributions to Organic Synthesis

The work by Mabrouki et al. (2020) on the oxidative dearomatization of hydroxypyridines, which are analogous to phenol derivatives, reveals new avenues in organic synthesis. Such research can be instrumental in developing new synthetic pathways for compounds structurally similar to this compound (Mabrouki et al., 2020).

4. Understanding Chemical Properties and Applications

Zherebker et al. (2015) conducted a study focusing on the oxidative coupling of phenols, which are used as synthetic analogues to natural substances in biomedical research. Their research into the molecular compositions and structures of phenolic polymerisates provides valuable insights into the potential biomedical applications of phenolic compounds like this compound (Zherebker et al., 2015).

5. Insights into Molecular Structures and Interactions

The study of molecular structures and interactions, as demonstrated by Han et al. (2006) through the characterization of a zinc(II) complex derived from a phenol derivative, offers a deeper understanding of how compounds like this compound can interact and form complexes. This knowledge is essential in fields like material science and medicinal chemistry (Han et al., 2006).

Safety and Hazards

Phenols, including 3-(Cyclopropylmethoxy)phenol, are toxic if swallowed, in contact with skin, or if inhaled . They cause severe skin burns and eye damage, and are suspected of causing genetic defects . They may cause damage to organs (Nervous system, Kidney, Liver, Skin) through prolonged or repeated exposure .

Future Directions

Phenolic compounds, including 3-(Cyclopropylmethoxy)phenol, exhibit potent antimicrobial activities which can be enhanced significantly through functionalization . Synthetic routes such as esterification, phosphorylation, hydroxylation, or enzymatic conjugation may increase the antimicrobial activity of compounds and reduce minimal concentrations needed .

Biochemical Analysis

Biochemical Properties

3-(Cyclopropylmethoxy)phenol inhibits the uptake of glucose by cells This interaction with glucose transporters in the cell membrane can affect various biochemical reactions, particularly those involved in energy metabolism

Cellular Effects

The inhibition of glucose uptake by this compound can have profound effects on cell function. It can influence cell signaling pathways related to glucose metabolism, affect gene expression related to energy production, and disrupt cellular metabolism by reducing the availability of glucose for glycolysis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with glucose transporters on the cell membrane. By binding to these transporters, it prevents the entry of glucose into the cell. This can lead to changes in gene expression, enzyme activity, and overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be influenced by its lipophilic nature, as indicated by its logP value . It may interact with various transporters or binding proteins, affecting its localization or accumulation within cells.

properties

IUPAC Name

3-(cyclopropylmethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-9-2-1-3-10(6-9)12-7-8-4-5-8/h1-3,6,8,11H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQYPQNJNKPRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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